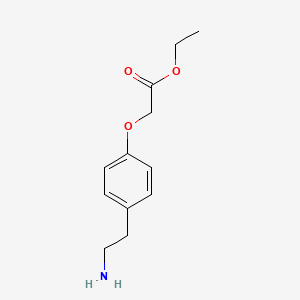
AKOS BBV-012249
概要
説明
AKOS BBV-012249, also known as Ethyl 2-(4-(2-aminoethyl)phenoxy)acetate, is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a phenoxyacetic acid moiety, which is further substituted with an aminoethyl group.
準備方法
The synthesis of Ethyl 2-(4-(2-aminoethyl)phenoxy)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-aminoethyl)phenol and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 4-(2-aminoethyl)phenol reacts with ethyl bromoacetate in the presence of the base to form Ethyl 2-(4-(2-aminoethyl)phenoxy)acetate. The reaction is typically conducted in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
化学反応の分析
Ethyl 2-(4-(2-aminoethyl)phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imine or nitrile derivatives under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Ethyl 2-(4-(2-aminoethyl)phenoxy)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 2-(4-(2-aminoethyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, potentially modulating their activity. The phenoxyacetic acid moiety may also play a role in its biological activity by influencing the compound’s binding affinity and selectivity.
類似化合物との比較
Ethyl 2-(4-(2-aminoethyl)phenoxy)acetate can be compared with similar compounds such as:
Ethyl 2-(4-(2-hydroxyethyl)phenoxy)acetate: This compound has a hydroxyethyl group instead of an aminoethyl group, which may result in different chemical and biological properties.
Methyl 2-(4-(2-aminoethyl)phenoxy)acetate: This compound has a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.
The uniqueness of Ethyl 2-(4-(2-aminoethyl)phenoxy)acetate lies in its specific substitution pattern and the presence of both an aminoethyl group and an ethyl ester group, which confer distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 2-[4-(2-aminoethyl)phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-15-12(14)9-16-11-5-3-10(4-6-11)7-8-13/h3-6H,2,7-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEXXWXSOPKRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

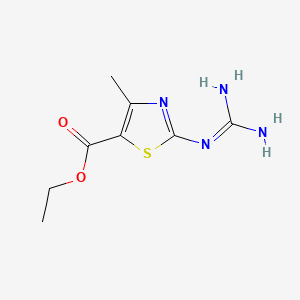
![5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3151671.png)
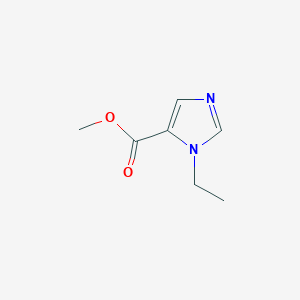
![Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3151680.png)

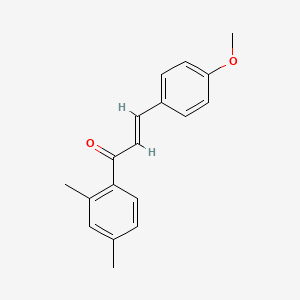
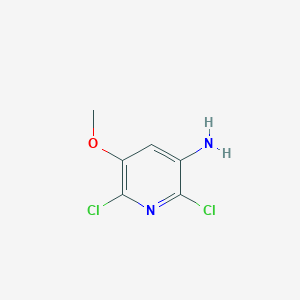

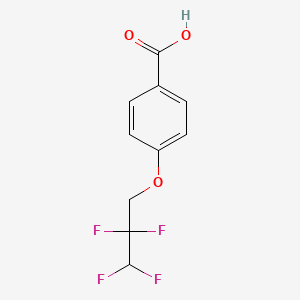

![[(Propan-2-yl)sulfamoyl]amine](/img/structure/B3151744.png)

![1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride](/img/structure/B3151750.png)
